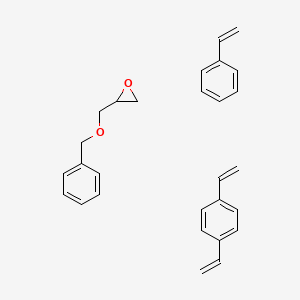
Epoxide resin
Cat. No. B8636779
M. Wt: 398.5 g/mol
InChI Key: KRZGZGXXONWBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04440802
Procedure details


N,N'-Diglycidyl-5,5-dimethylhydantoin (8.04 epoxide equiv./kg, 100 g), a diglycidyl ether of a polyoxypropylene glycol of average molecular weight 425 (3.07 epoxide equiv./kg, 200 g), bisphenol A diglycidyl ether (5.30 epoxide equiv./kg, 100 g), bisphenol A (100 g) and N-phenylimidazole (0.4 g) are stirred at 120° C. for 31/2 hours, by which time the epoxide content of the mixture is 2.67 epoxide equiv./kg.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
polyoxypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
C(N1C(C)(C)C(=O)N(CC2OC2)C1=O)C1OC1.C(O[CH2:23][CH:24]1O[CH2:25]1)C1OC1.C(O[C:32]1[CH:37]=[CH:36][C:35]([C:38]([C:41]2[CH:46]=[CH:45][C:44]([O:47][CH2:48][CH:49]3[O:51][CH2:50]3)=CC=2)(C)[CH3:39])=[CH:34][CH:33]=1)C1OC1.OC1[CH:58]=[CH:57][C:56]([C:59](C2C=CC(O)=CC=2)(C)[CH3:60])=[CH:55][CH:54]=1.C1(N2C=CN=C2)C=CC=CC=1>>[CH2:39]=[CH:38][C:35]1[CH:36]=[CH:37][CH:32]=[CH:33][CH:34]=1.[CH2:60]=[CH:59][C:56]1[CH:57]=[CH:58][C:25]([CH:24]=[CH2:23])=[CH:54][CH:55]=1.[CH2:50]1[O:51][CH:49]1[CH2:48][O:47][CH2:44][C:45]1[CH:36]=[CH:35][CH:38]=[CH:41][CH:46]=1 |f:5.6.7|
|
Inputs


Step One
[Compound]
|
Name
|
epoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
epoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1CO1)N1C(=O)N(C(=O)C1(C)C)CC1CO1
|
[Compound]
|
Name
|
epoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1CO1)OCC1CO1
|
[Compound]
|
Name
|
polyoxypropylene glycol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
epoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1CO1)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OCC1CO1
|
[Compound]
|
Name
|
epoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N1C=NC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1C(O1)COCC2=CC=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
